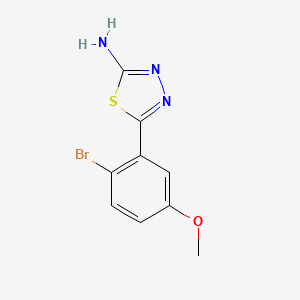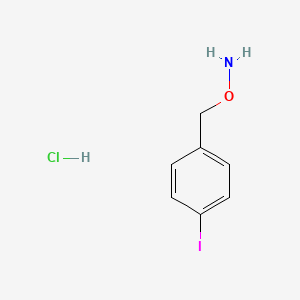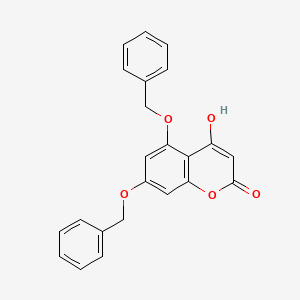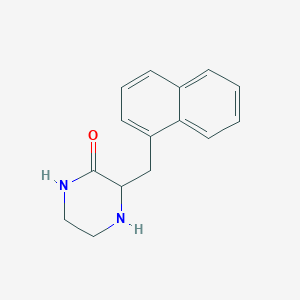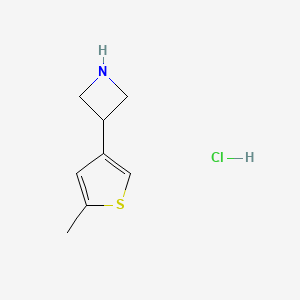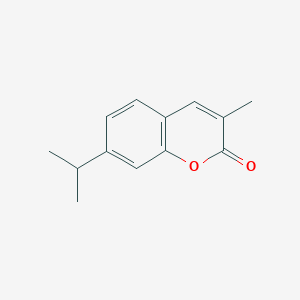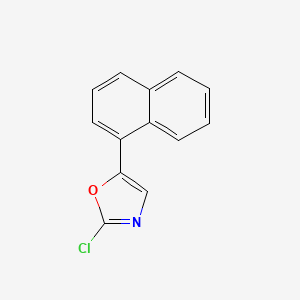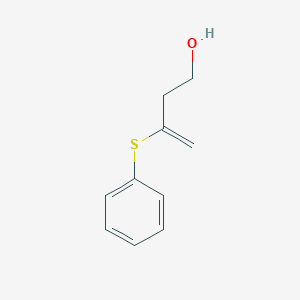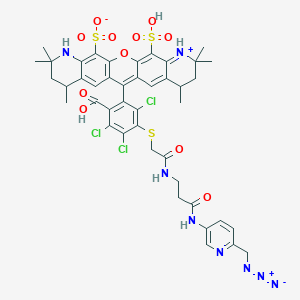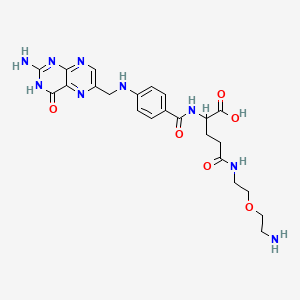
7-(2-Hydroxybenzamido)octanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxybenzamido)octanoic Acid is a chemical compound with the molecular formula C15H21NO4. It is known for its role as an absorption enhancer, particularly in the pharmaceutical industry. This compound is utilized to improve the bioavailability of various drugs, making it a valuable asset in drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Hydroxybenzamido)octanoic Acid typically involves the following steps:
Starting Material: Salicylamide reacts with ethyl chloroformate to produce an intermediate, 2H-benzo[e][1,3]oxazine-2,4(3H)-dione.
Intermediate Reaction: This intermediate then reacts with 8-bromooctanoic acid ethyl ester.
Hydrolysis: The resulting product undergoes hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to increase yield, improve reaction selectivity, and reduce production costs. The use of ethyl chloroformate enhances the reaction efficiency, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in substitution reactions, especially involving the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
7-(2-Hydroxybenzamido)octanoic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in enhancing the absorption of biomolecules.
Medicine: It is utilized in drug delivery systems to improve the bioavailability of oral medications.
Industry: The compound is employed in the formulation of pharmaceuticals to enhance drug absorption and efficacy
Mécanisme D'action
The mechanism of action of 7-(2-Hydroxybenzamido)octanoic Acid involves increasing the lipophilicity of non-covalent macromolecular complexes. This enhances passive transcellular permeability across the intestinal epithelium, thereby improving the oral absorption of drugs. The compound interacts with molecular targets such as cell membrane lipids, facilitating the transport of drugs across cell membranes .
Comparaison Avec Des Composés Similaires
- 8-(2-Hydroxybenzamido)octanoic Acid
- Salcaprozate Sodium
Comparison: 7-(2-Hydroxybenzamido)octanoic Acid is unique due to its specific structure, which allows it to effectively enhance drug absorption. Compared to similar compounds like Salcaprozate Sodium, it offers improved selectivity and efficiency in drug delivery systems. Its ability to increase the permeability of the intestinal epithelium makes it a valuable compound in pharmaceutical applications .
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
7-[(2-hydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(7-3-2-4-10-14(18)19)16-15(20)12-8-5-6-9-13(12)17/h5-6,8-9,11,17H,2-4,7,10H2,1H3,(H,16,20)(H,18,19) |
Clé InChI |
SKEULONHISSOIE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCC(=O)O)NC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


